Axid

Description

Properties

IUPAC Name |

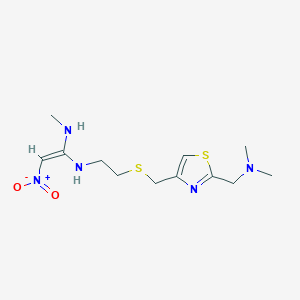

(Z)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXXNSQHWDMGGP-WDZFZDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nizatidine's Mechanism of Action on Gastric Parietal Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nizatidine (B1679011) is a potent and selective histamine (B1213489) H2 receptor antagonist that effectively inhibits gastric acid secretion.[1] Its primary mechanism of action is the competitive and reversible blockade of H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This targeted inhibition interrupts the histamine-stimulated signaling cascade responsible for the activation of the H+/K+ ATPase, commonly known as the proton pump. By preventing the binding of histamine, nizatidine leads to a significant reduction in both basal and stimulated gastric acid production, making it an effective therapeutic agent for acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Competitive Antagonism at the H2 Receptor

Nizatidine exerts its pharmacological effect by directly competing with histamine for binding to the H2 receptors located on parietal cells.[1][4] As a competitive antagonist, nizatidine's binding is reversible, and its inhibitory effect can be overcome by increasing concentrations of histamine.[1] This selective blockade prevents the conformational changes in the H2 receptor that are normally induced by histamine, thereby interrupting the downstream signaling cascade responsible for acid secretion.[1] The binding of histamine to the H2 receptor activates a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase.[1] Nizatidine's occupancy of the receptor prevents this G protein activation.[1]

Signaling Pathway of Nizatidine's Action on Parietal Cells

The inhibition of the H2 receptor by nizatidine initiates a cascade of intracellular events that culminates in the suppression of gastric acid secretion.

-

H2 Receptor Blockade: Nizatidine binds to the histamine H2 receptor on the parietal cell membrane, preventing histamine from binding and activating it.[4][5]

-

Inhibition of Gs Protein Activation: The H2 receptor is coupled to a stimulatory G protein (Gs). By blocking the receptor, nizatidine prevents the Gs protein from being activated.[1]

-

Suppression of Adenylyl Cyclase: The activated Gs protein normally stimulates the enzyme adenylyl cyclase. Nizatidine's action prevents this stimulation.[1]

-

Reduction in cAMP Levels: Adenylyl cyclase is responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting the enzyme, nizatidine leads to a decrease in intracellular cAMP levels.[1][4]

-

Decreased PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA). Lower cAMP levels result in reduced PKA activation.

-

Reduced Proton Pump Activity: PKA phosphorylates various downstream targets that ultimately lead to the activation and translocation of the H+/K+ ATPase (proton pump) to the apical membrane of the parietal cell. By inhibiting this entire cascade, nizatidine diminishes the activity of the proton pump, which is the final step in the secretion of H+ ions into the gastric lumen.[1]

Signaling pathway of Nizatidine's inhibitory action on gastric acid secretion in parietal cells.

Quantitative Data: Potency and Efficacy

The efficacy of nizatidine and its comparison with other H2 receptor antagonists have been quantified through various in vitro and in vivo studies.

| Experimental Model | Parameter Measured | Stimulant | Nizatidine Potency / Efficacy | Reference |

| Isolated Bullfrog Gastric Mucosa | Acid Secretion | Histamine | 17.8 times more active than cimetidine (B194882). | [6] |

| Chronic Gastric Fistula Rats (s.c.) | Basal Acid Secretion | - | 8.9 times more active than cimetidine. | [6] |

| Vagally Innervated Gastric Fistula Dogs (i.v.) | Acid Secretion | Histamine | 6.5 times more active than cimetidine. | [6] |

| Heidenhain Pouch Dogs (i.v.) | Acid Secretion | Methacholine | 5.0 times more active than cimetidine. | [6] |

| Heidenhain Pouch Dogs (i.v.) | Acid Secretion | Gastrin | 9.5 times more active than cimetidine. | [6] |

| Human Subjects (i.v.) | Acid Secretion | Pentagastrin | A 100 mg dose of nizatidine reduced acid output by 62%, approximately equal to a 300 mg dose of cimetidine (63% reduction). | [7] |

| Anesthetized Rats (i.v.) | Acid Secretion | Histamine | A 10 mg/kg dose inhibited total acid output by 58.9%; a 30 mg/kg dose inhibited it by 86.3%. | [8] |

Experimental Protocols

The investigation of nizatidine's mechanism of action relies on specific in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro: Isolation of Rabbit Gastric Parietal Cells

This protocol describes the isolation of parietal cells from rabbit gastric mucosa, a common model for studying gastric acid secretion.[1]

Methodology:

-

Tissue Preparation: Euthanize a New Zealand white rabbit and excise the stomach. Open the stomach along the lesser curvature, rinse with saline, and strip the gastric mucosa from the underlying muscle layer.

-

Enzymatic Digestion: Mince the mucosa and incubate it in a digestion buffer containing high-activity crude pronase at 37°C with gentle agitation.

-

Cell Dispersion: Periodically interrupt the digestion to mechanically disperse the cells by gentle pipetting. Monitor cell viability using Trypan blue exclusion.

-

Cell Separation: Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Parietal Cell Enrichment: Purify the parietal cells from the mixed cell population using a centrifugal elutriation or density gradient centrifugation (e.g., with Percoll) technique. Parietal cells are larger and denser than other gastric mucosal cells.

-

Final Preparation: Resuspend the enriched parietal cells in a suitable incubation buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for subsequent functional assays.

Workflow for the isolation of rabbit gastric parietal cells.

In Vitro: [¹⁴C]-Aminopyrine Accumulation Assay

This assay indirectly measures acid production in isolated parietal cells. Aminopyrine (B3395922), a weak base, accumulates in acidic compartments.[1]

Methodology:

-

Cell Preparation: Aliquot isolated parietal cells into microcentrifuge tubes.

-

Incubation: Add [¹⁴C]-aminopyrine to each tube. For stimulated conditions, add histamine. For inhibition studies, pre-incubate cells with nizatidine before adding histamine. Include a basal (unstimulated) control.

-

Reaction: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Centrifuge the tubes to pellet the cells. Remove the supernatant.

-

Lysis and Scintillation Counting: Lyse the cell pellets and measure the radioactivity using a liquid scintillation counter.

-

Calculation: The amount of trapped [¹⁴C]-aminopyrine is proportional to the acid secretory activity. Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) to quantify acid production.

In Vivo: Pylorus Ligation (Shay Rat) Model

This is a widely used preclinical model to evaluate the anti-secretory effects of drugs.[6]

Methodology:

-

Animal Preparation: Fast male Wistar rats for 24-48 hours with free access to water.

-

Anesthesia and Surgery: Anesthetize the rats. Make a midline abdominal incision to expose the stomach. Carefully ligate the pyloric end of the stomach to prevent gastric emptying.

-

Drug Administration: Administer the test drug (nizatidine), vehicle, or reference drug (e.g., cimetidine) subcutaneously or intraperitoneally immediately after ligation.

-

Incubation Period: Suture the abdominal incision and allow the animals to recover for a set period (e.g., 4 hours).

-

Gastric Content Collection: Euthanize the rats, excise the stomachs, and collect the accumulated gastric juice.

-

Analysis: Measure the volume of the gastric juice. Centrifuge the contents and determine the free and total acidity of the supernatant via titration with 0.01 N NaOH using a pH meter or appropriate indicators.

Workflow for the in vivo pylorus ligation model for gastric acid secretion analysis.

Intracellular cAMP Measurement Assay

This protocol describes a competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify changes in intracellular cAMP levels in response to H2 receptor modulation.

Methodology:

-

Cell Culture: Culture cells expressing the H2 receptor (e.g., HEK293 cells transfected with the H2 receptor or isolated parietal cells) in a suitable microplate format (e.g., 384-well).

-

Cell Stimulation: Pre-incubate the cells with various concentrations of nizatidine. Then, stimulate the cells with a fixed concentration of histamine to induce cAMP production. Include controls for basal (no stimulation) and maximal (histamine alone) cAMP levels.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., from Cisbio, PerkinElmer). This releases the intracellular cAMP.

-

Detection Reagent Addition: Add the detection reagents to the lysate. These typically consist of a Europium (Eu³⁺) cryptate-labeled anti-cAMP antibody (donor) and a dye-labeled cAMP analog (acceptor).

-

Competitive Binding: The intracellular cAMP released from the cells competes with the dye-labeled cAMP analog for binding to the anti-cAMP antibody.

-

TR-FRET Reading: Incubate the plate to allow the binding reaction to reach equilibrium. Read the plate on a TR-FRET compatible reader. The reader excites the Europium donor and measures the emission from both the donor and the acceptor.

-

Data Analysis: A high concentration of intracellular cAMP leads to less binding of the acceptor to the antibody, resulting in a low FRET signal. Conversely, a low cAMP concentration (as expected with nizatidine treatment) results in a high FRET signal. Calculate the ratio of the two emission signals and convert these ratios to cAMP concentrations using a standard curve.

Workflow for measuring intracellular cAMP levels using a TR-FRET assay.

References

- 1. benchchem.com [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Nizatidine? [synapse.patsnap.com]

- 5. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Intravenous nizatidine kinetics and acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

The Pharmacokinetic Profile and Bioavailability of Oral Nizatidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral nizatidine (B1679011), a potent and selective histamine (B1213489) H2-receptor antagonist. Nizatidine is widely used for the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimal drug development and clinical application.

Core Pharmacokinetic Parameters of Oral Nizatidine

Oral nizatidine is rapidly absorbed, with peak plasma concentrations generally achieved within 0.5 to 3 hours post-administration.[3][4] The drug exhibits a high oral bioavailability, typically exceeding 70% and in some studies reported as high as 98% relative to intravenous administration.[1][5][6] The elimination half-life of nizatidine is relatively short, ranging from 1 to 2 hours.[2][3]

Nizatidine's pharmacokinetic profile is dose-proportional within the recommended therapeutic range.[2] Approximately 35% of the drug is bound to plasma proteins, primarily to alpha-1-glycoprotein.[4][7] The primary route of elimination is via the kidneys, with over 90% of an oral dose excreted in the urine within 12 to 16 hours.[6][8] A significant portion, around 60-65% of the dose, is excreted as the unchanged parent drug.[6][8]

Table 1: Key Pharmacokinetic Parameters of Oral Nizatidine in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [3][4] |

| Peak Plasma Concentration (Cmax) for 150 mg dose | 700 - 1,800 µg/L | [3] |

| Peak Plasma Concentration (Cmax) for 300 mg dose | 1,400 - 3,600 µg/L | [3] |

| Absolute Oral Bioavailability | >70% (up to 98% ± 14%) | [1][5][6] |

| Elimination Half-Life (t½) | 1 - 2 hours | [2][3] |

| Plasma Protein Binding | ~35% | [4][7] |

| Volume of Distribution (Vd) | 0.8 - 1.5 L/kg | [3] |

| Plasma Clearance (Clp) | 40 - 60 L/h | [3] |

| Renal Clearance | ~500 mL/min | [8] |

Metabolism and Excretion

Nizatidine undergoes limited metabolism in humans. The primary metabolite is N2-monodesmethylnizatidine, which accounts for less than 7% of an oral dose and also possesses H2-receptor antagonist activity.[8] Other minor metabolites include nizatidine N2-oxide (less than 5% of the dose) and nizatidine S-oxide (less than 6% of the dose).[8]

The majority of a nizatidine dose is excreted renally through a combination of glomerular filtration and active tubular secretion.[7][8] Less than 6% of an administered dose is eliminated in the feces.[8]

Table 2: Urinary Excretion of Nizatidine and its Metabolites following Oral Administration

| Compound | Percentage of Oral Dose Excreted in Urine | Reference |

| Unchanged Nizatidine | ~60 - 65% | [6][8] |

| N2-monodesmethylnizatidine | ~7% | [7][8] |

| Nizatidine N2-oxide | ~5% | [7][8] |

| Nizatidine S-oxide | < 6% | [8] |

| Total Urinary Recovery | > 90% | [7][8] |

Factors Influencing Bioavailability

Food and Antacids

The bioavailability of oral nizatidine is generally not significantly affected by the concurrent ingestion of food. Some studies report a minor increase of approximately 10% in both AUC and Cmax with food.[8] Similarly, co-administration with antacids containing aluminum and magnesium hydroxides has a minimal effect, reducing absorption by about 10%.[8][9] However, administration with apple juice has been shown to reduce bioavailability by approximately 30-40%.[10][11]

Renal Impairment

As nizatidine is primarily cleared by the kidneys, renal impairment significantly alters its pharmacokinetics. A reduction in creatinine (B1669602) clearance leads to a prolonged elimination half-life and decreased plasma clearance, necessitating dosage adjustments in patients with moderate to severe renal insufficiency.[6]

Experimental Protocols

The following outlines a typical experimental design for a single-dose, crossover bioavailability study of an oral nizatidine formulation in healthy adult volunteers.

Study Design

A randomized, open-label, two-period, two-sequence, crossover study is a common design. Healthy, non-smoking male and female volunteers aged 18 to 45 years are typically enrolled. After providing written informed consent, subjects undergo a comprehensive health screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, biochemistry, and urinalysis).

Dosing and Sample Collection

Following an overnight fast of at least 10 hours, subjects receive a single oral dose of the nizatidine formulation with a standardized volume of water. Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose, for instance at 0.5, 1, 1.5, 2, 3, 4, 5, 7, 9, 11, and 12 hours. A standardized meal is typically provided after a specified time post-dosing (e.g., 2 hours). A washout period of at least one week separates the two treatment periods.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Plasma concentrations of nizatidine are determined using a validated HPLC method. A common approach involves the following steps:

-

Sample Preparation: Proteins in the plasma samples are precipitated using an agent like methanol (B129727) or perchloric acid.[5][12] The sample is then centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Separation: The supernatant is injected into a reversed-phase HPLC system equipped with a C18 column.[5][7]

-

Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogenophosphate), methanol, and acetonitrile (B52724) is commonly used as the mobile phase for isocratic or gradient elution.[5]

-

Detection: UV detection at a wavelength of approximately 314-324 nm is a standard method for quantifying nizatidine.[5][12] Fluorescence detection after derivatization can also be employed for enhanced sensitivity.[7]

-

Quantification: The concentration of nizatidine in the plasma samples is determined by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve constructed with known concentrations of nizatidine.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods. Key parameters include Cmax, Tmax, AUC (Area Under the Curve), t½, and elimination rate constant (Kel).

Visualizing Nizatidine's Pharmacokinetic Pathway and Study Workflow

The following diagrams illustrate the journey of oral nizatidine through the body and a typical workflow for a bioavailability study.

Pharmacokinetic pathway of oral nizatidine.

Typical workflow for a nizatidine bioavailability study.

References

- 1. Absorption studies of the H2-blocker nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. Bioequivalence of two oral formulations of nizatidine capsules in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intravenous nizatidine kinetics and acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC fluorescence method for the determination of nizatidine in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]

- 9. The Effect of Nizatidine, a MATE2K Selective Inhibitor, on the Pharmacokinetics and Pharmacodynamics of Metformin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The bioequivalence of nizatidine (Axid) in two extemporaneously and one commercially prepared oral liquid formulations compared with capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioavailability Study of Nizatidine When Administered in Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Nizatidine: A Technical Guide to a Competitive Reversible H2-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine (B1679011) is a potent and selective competitive reversible histamine (B1213489) H2-receptor antagonist. It is widely used in the treatment of acid-peptic disorders, including duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD). This technical guide provides an in-depth overview of the core pharmacological and biochemical properties of nizatidine, with a focus on its mechanism of action, receptor binding, and functional effects. Detailed experimental protocols for key assays are provided to facilitate further research and development of H2-receptor antagonists.

Mechanism of Action

Nizatidine exerts its pharmacological effect by competitively and reversibly inhibiting the binding of histamine to H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2] This blockade prevents the histamine-induced activation of the Gs alpha subunit of the G-protein coupled H2 receptor.[3] Consequently, the activation of adenylyl cyclase is inhibited, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] The decrease in cAMP-dependent protein kinase A (PKA) activation ultimately results in reduced stimulation of the H+/K+ ATPase (proton pump), the final step in gastric acid secretion.[2] This leads to a decrease in the volume and acidity of gastric acid.[4][5]

Receptor Binding and Potency

Data Presentation: Receptor Binding and Functional Potency of H2-Receptor Antagonists

| Compound | Binding Affinity (Log KD) | IC50 (Low Histamine) | IC50 (High Histamine) | Relative Potency (in vivo) |

| Nizatidine | Data not available | Data not available | Data not available | More potent than Cimetidine[6][7] |

| Cimetidine (B194882) | -6.7[8] | 1 x 10-6 M[8] | 1 x 10-5 M[8] | 1x[8] |

| Ranitidine (B14927) | -7.3[8] | 2 x 10-7 M[8] | 1 x 10-5 M[8] | 3-8x higher than Cimetidine[8] |

| Famotidine (B1672045) | Data not available | Data not available | Data not available | ~20-50x more potent than Cimetidine; ~7.5-8x more potent than Ranitidine[9][10] |

Pharmacokinetics and Pharmacodynamics

Nizatidine exhibits a favorable pharmacokinetic profile for the management of acid-related disorders.

Data Presentation: Pharmacokinetic Parameters of Nizatidine in Healthy Adults

| Parameter | Value | Reference |

| Absolute Oral Bioavailability | >70% | [1][4][11] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3 hours | [1][11] |

| Elimination Half-life (t1/2) | 1 - 2 hours | [11] |

| Plasma Clearance (Clp) | 40 - 60 L/h | [11] |

| Volume of Distribution (Vd) | 0.8 - 1.5 L/kg | [11] |

| Plasma Protein Binding | ~35% | [1][11] |

| Renal Excretion (unchanged drug) | ~60% of oral dose | [11] |

The primary pharmacodynamic effect of nizatidine is the dose-dependent inhibition of gastric acid secretion. It effectively reduces basal, nocturnal, and food-stimulated gastric acid output.[1][4][7]

Data Presentation: Pharmacodynamic Effects of Nizatidine on Gastric Acid Secretion

| Stimulus | Nizatidine Dose | % Inhibition of Gastric Acid Output | Reference |

| Nocturnal | 300 mg (oral, evening) | 90% | [12] |

| Nocturnal | 100 mg (oral, evening) | 73% | [12] |

| Nocturnal | 30 mg (oral, evening) | 57% | [12] |

| Pentagastrin-stimulated | 100 mg (IV) | 62% (vs. 63% for Cimetidine 300 mg IV) | [4] |

Experimental Protocols

Histamine H2 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound, such as nizatidine, for the histamine H2 receptor using [3H]-tiotidine as the radioligand.

Materials:

-

Cell membranes expressing a high density of H2 receptors (e.g., from guinea pig cerebral cortex or H2R-transfected cell lines).

-

Radioligand: [3H]-tiotidine.

-

Unlabeled ("cold") tiotidine (B1662263) for determining non-specific binding.

-

Test compound (e.g., nizatidine) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in wash buffer.

-

Filtration apparatus (cell harvester).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the H2 receptor-containing membrane preparation on ice and resuspend in incubation buffer to a final protein concentration that yields adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Add incubation buffer, [3H]-tiotidine (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add incubation buffer, [3H]-tiotidine, a high concentration of unlabeled tiotidine (e.g., 10 µM), and the membrane preparation.

-

Competitive Binding: Add incubation buffer, [3H]-tiotidine, varying concentrations of the test compound, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]

-

Filtration: Terminate the incubation by rapidly filtering the contents of the wells through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-tiotidine) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.[12][13]

Histamine-Stimulated cAMP Functional Assay

This protocol outlines a method to measure the ability of nizatidine to inhibit histamine-stimulated cAMP production in a whole-cell system.

Materials:

-

A cell line endogenously or recombinantly expressing the human histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium appropriate for the chosen cell line.

-

Assay buffer (e.g., PBS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Histamine.

-

Test compound (nizatidine).

-

cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

-

Cell Seeding: Seed the H2 receptor-expressing cells into a 96-well plate at a density that allows for optimal signal detection and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of nizatidine in assay buffer. Prepare a stock solution of histamine.

-

Antagonist Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the nizatidine dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a concentration of histamine that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis:

-

Normalize the data to the response seen with histamine alone (0% inhibition) and the basal response (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the nizatidine concentration.

-

Determine the IC50 value, which is the concentration of nizatidine that causes a 50% reduction in the histamine-stimulated cAMP production, using non-linear regression analysis.[14]

Visualizations

Signaling Pathway of Nizatidine's Action

Caption: Nizatidine competitively antagonizes the histamine H2 receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for H2 receptor competitive binding assay.

Logical Relationship of Nizatidine's Pharmacological Action

Caption: Cascade of nizatidine's pharmacological effects.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative effects of H2-receptor antagonists on drug interaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diurnal variation in the pharmacokinetics of nizatidine in healthy volunteers and in patients with peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Nizatidine as an Acetylcholinesterase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine (B1679011) is a well-established histamine (B1213489) H2-receptor antagonist used clinically to inhibit gastric acid secretion in the treatment of conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][3] Developed by Eli Lilly and first marketed in 1988, its primary mechanism of action involves the competitive and reversible blockade of H2 receptors on gastric parietal cells.[1][2][4] However, beyond its antisecretory effects, a significant body of research has demonstrated that nizatidine also functions as an acetylcholinesterase (AChE) inhibitor.[5][6][7][8] This secondary pharmacological action is responsible for its observed prokinetic effects on the gastrointestinal tract, a property not shared by other H2-receptor antagonists like famotidine (B1672045).[5][9] This guide provides an in-depth technical examination of nizatidine's role as an AChE inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thus terminating the synaptic signal. By inhibiting AChE, nizatidine increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of cholinergic receptors.

Studies have characterized nizatidine as a reversible and non-competitive inhibitor of acetylcholinesterase .[7][8] As a non-competitive inhibitor, nizatidine is believed to bind to an allosteric site on the AChE enzyme, rather than the active site where acetylcholine binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate (acetylcholine) from binding.

The following diagram illustrates the cholinergic synapse and the inhibitory action of nizatidine.

Caption: Cholinergic synapse showing nizatidine's inhibition of AChE.

Quantitative Data: Inhibitory Potency

The inhibitory effect of nizatidine on cholinesterases has been quantified in several in vitro studies. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters used to assess its potency. Nizatidine's activity is often compared to neostigmine (B1678181), a potent, clinically used AChE inhibitor, and other H2-receptor antagonists.

| Compound | Enzyme | Source | Parameter | Value (M) | Reference |

| Nizatidine | AChE | Rat Erythrocytes | IC50 | 1.4 x 10⁻⁶ | [5][10] |

| Nizatidine | AChE | - | IC50 | 6.7 x 10⁻⁶ | [6][7][8] |

| Nizatidine | AChE | - | Ki | 7.4 x 10⁻⁶ | [7][8] |

| Nizatidine | PChE | Rat Plasma | IC50 | 5.7 x 10⁻⁴ | [5] |

| Neostigmine | AChE | Rat Erythrocytes | IC50 | 1.1 x 10⁻⁷ | [5] |

| Neostigmine | PChE | Rat Plasma | IC50 | 3.3 x 10⁻⁶ | [5] |

| Famotidine | AChE / PChE | - | IC50 | > 1 x 10⁻³ | [5] |

| Cisapride (B12094) | AChE | - | IC50 | > 1 x 10⁻³ | [5] |

AChE: Acetylcholinesterase; PChE: Pseudocholinesterase (Butyrylcholinesterase); IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

As the data indicates, nizatidine is a moderately potent AChE inhibitor, approximately 12 times less potent than neostigmine based on IC50 values from rat erythrocytes.[5] Its inhibitory activity is specific, as other H2-receptor antagonists like famotidine and the prokinetic agent cisapride show no significant effect on cholinesterase activity.[5]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity of nizatidine is commonly performed using a spectrophotometric method developed by Ellman et al. (1961). This assay measures the activity of the enzyme by quantifying the production of thiocholine (B1204863) as acetylcholine is hydrolyzed.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color production is proportional to the enzyme's activity. The assay is performed with and without the inhibitor (nizatidine) to determine the percentage of inhibition.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from rat erythrocytes)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent

-

Nizatidine solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare working solutions of AChE, ATCh, DTNB, and various concentrations of nizatidine in the phosphate buffer.

-

Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Inhibitor Addition: Add a specific volume of the nizatidine solution (or buffer for the control) to the wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCh substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculation: Determine the rate of the reaction (V) for each concentration of the inhibitor. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Caption: Experimental workflow for an AChE inhibition assay.

Physiological and Clinical Implications

The acetylcholinesterase inhibitory action of nizatidine has significant physiological consequences, primarily related to gastrointestinal (GI) function. It has little to no demonstrated efficacy in cognitive enhancement.

Gastrointestinal Prokinetic Effects

The primary clinical manifestation of nizatidine's AChE inhibition is its ability to stimulate GI motility.[6][11][12][13] By increasing the availability of acetylcholine in the myenteric plexus, nizatidine enhances cholinergic activity, leading to:

-

Increased Gastric Emptying: Studies in both animals and humans show that nizatidine accelerates the emptying of solids and liquids from the stomach.[5][9][13]

-

Enhanced Esophageal and Intestinal Motility: Nizatidine augments peristaltic contractions in the esophagus and stimulates intestinal smooth muscle.[14][15]

-

Stimulation of Duodenal Bicarbonate Secretion: Nizatidine has been shown to increase duodenal bicarbonate (HCO3-) secretion, an effect that is dependent on vagal-cholinergic pathways and is mimicked by neostigmine.[5][10] This action may contribute to mucosal protection.

Caption: Logical flow from nizatidine to its GI prokinetic effects.

Effects on Cognitive Function

While AChE inhibitors are a cornerstone of treatment for Alzheimer's disease, nizatidine has not been found to be effective for this indication. A one-year, randomized, double-blind, placebo-controlled trial in older adults with Alzheimer's disease found that nizatidine, at over-the-counter dosages, had no effect on delaying the progression of cognitive impairment.[16][17][18] Other observational studies on the cognitive effects of H2-receptor antagonists as a class have produced mixed or even negative results, with some suggesting an association with an increased risk for cognitive decline.[19][20] The reasons for this lack of cognitive benefit may include insufficient potency, poor blood-brain barrier penetration, or other pharmacological properties that counteract any potential pro-cholinergic effects in the central nervous system.

Conclusion

Nizatidine possesses a dual mechanism of action, functioning as both a histamine H2-receptor antagonist and a reversible, non-competitive acetylcholinesterase inhibitor. Its AChE inhibitory activity is moderate but physiologically significant, conferring prokinetic properties that distinguish it from other drugs in its class. This action leads to enhanced gastrointestinal motility, including accelerated gastric emptying and increased esophageal peristalsis. While this secondary mechanism provides a therapeutic advantage in conditions like GERD where motility is impaired, quantitative data confirms its potency as an AChE inhibitor is substantially lower than dedicated agents like neostigmine. Furthermore, clinical trials have not supported a role for nizatidine in the treatment of cognitive disorders such as Alzheimer's disease. For drug development professionals, nizatidine serves as an interesting case of drug repurposing and highlights the importance of characterizing secondary pharmacological activities that can have significant clinical implications.

References

- 1. Nizatidine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. Stimulation by nizatidine, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastroprokinetic activity of nizatidine, a new H2-receptor antagonist, and its possible mechanism of action in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Nizatidine | Histamine Receptor | AChE | TargetMol [targetmol.com]

- 9. ics.org [ics.org]

- 10. researchgate.net [researchgate.net]

- 11. Prokinetic activity of nizatidine: implications for the management of patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical study on the effects of nizatidine on gastric motility and cardiac autonomic function. Investigations using electrogastrography and spectral analysis of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nizatidine accelerates gastric emptying of a solid meal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of acetylcholinesterase by the H2-receptor antagonist nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. H2 histamine receptor blockade in the treatment of Alzheimer disease: a randomized, double-blind, placebo-controlled trial of nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Histamine Receptor Blockade in the Treatment of Alzheimer's Disease: " by Michelle C. Carlson, JoAnn T. Tschanz et al. [digitalcommons.usu.edu]

- 18. Scholars@Duke publication: H2 histamine receptor blockade in the treatment of Alzheimer disease: a randomized, double-blind, placebo-controlled trial of nizatidine. [scholars.duke.edu]

- 19. Histamine-2 Receptor Antagonist Use and Incident Dementia in an Older Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Association Between Cognition and Histamine-2 Receptor Antagonists in African Americans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Weight and Aqueous Solubility of Nizatidine

This technical guide provides a comprehensive overview of the core physicochemical properties of nizatidine (B1679011), specifically its molecular weight and solubility in water. It is intended for researchers, scientists, and drug development professionals, offering detailed information, experimental protocols, and visualizations to support research and formulation activities.

Core Physicochemical Properties of Nizatidine

Nizatidine is a histamine (B1213489) H2-receptor antagonist widely used in the management of acid-peptic disorders.[1] A thorough understanding of its fundamental physicochemical characteristics is paramount for formulation development and ensuring therapeutic efficacy.

Molecular Weight

The molecular weight of nizatidine is a critical parameter that influences its pharmacokinetic and pharmacodynamic profiles.

Aqueous Solubility

The solubility of a drug substance in aqueous media is a key determinant of its oral bioavailability. Nizatidine is characterized by its high solubility in water.[2]

Quantitative Data Summary

The following table provides a summary of the quantitative values for nizatidine's molecular weight and its solubility in water.

| Parameter | Value | Unit | Source |

| Molecular Formula | C₁₂H₂₁N₅O₂S₂ | [3] | |

| Molecular Weight | 331.46 | g/mol | [4] |

| Molecular Weight | 331.47 | g/mol | [5] |

| Molecular Weight | 331.5 | g/mol | [3][6] |

| Water Solubility | Soluble | [3][4][5] | |

| Water Solubility | Sparingly soluble to soluble | [7][8][9] | |

| Water Solubility | 10-33 | mg/mL | [3][7] |

| Water Solubility | ~1 | mg/mL in PBS (pH 7.2) | [6] |

| Water Solubility | 20 | mg/mL (requires sonication) | [10] |

| Water Solubility | 26 | mg/mL (requires sonication) | [11] |

Experimental Protocol: Determination of Aqueous Solubility

The equilibrium shake-flask method is a standard and reliable technique for determining the aqueous solubility of a compound like nizatidine.

Principle

This method involves creating a saturated solution of the drug in water at a constant temperature and then quantifying the concentration of the dissolved drug in the supernatant.

Materials

-

Nizatidine reference standard

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 μm or 0.45 μm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology

-

Preparation of Supersaturated Solution: An excess amount of nizatidine is added to a known volume of purified water in a glass vial. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath, typically set at 25 °C or 37 °C, and agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the samples are allowed to stand to permit the sedimentation of undissolved nizatidine. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any particulate matter.

-

Quantification: The concentration of nizatidine in the clear filtrate is determined using a validated HPLC-UV method. A standard calibration curve is prepared with known concentrations of nizatidine to ensure accurate quantification.

-

Data Analysis: The solubility is reported as the mean concentration of nizatidine from replicate experiments, typically expressed in mg/mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps involved in the experimental determination of nizatidine's aqueous solubility using the shake-flask method.

Caption: Experimental workflow for determining the aqueous solubility of nizatidine.

Nizatidine's Mechanism of Action: A Signaling Pathway Overview

Nizatidine functions as a competitive and reversible inhibitor of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][12] This action blocks the downstream signaling cascade that leads to gastric acid secretion.

Caption: Simplified signaling pathway of nizatidine's inhibitory action on gastric acid secretion.

References

- 1. benchchem.com [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Nizatidine CAS#: 76963-41-2 [m.chemicalbook.com]

- 8. Nizatidine CAS 76963-41-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Nizatidine | Histamine Receptor | AChE | TargetMol [targetmol.com]

- 12. What is the mechanism of Nizatidine? [synapse.patsnap.com]

Nizatidine's Impact on Gastric Acid: A Technical Guide to Basal and Stimulated Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nizatidine (B1679011), a potent and selective histamine (B1213489) H2-receptor antagonist, plays a significant role in the management of acid-peptic disorders by effectively suppressing both basal and stimulated gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamic effects of nizatidine on gastric acid production, presenting quantitative data from key studies in a structured format. It further details the experimental methodologies employed in these studies and visualizes the underlying physiological mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of gastric acid physiology and the development of antisecretory agents.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive process, but its overproduction can lead to pathological conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[3][4] The secretion of gastric acid is a complex process regulated by various neural, hormonal, and paracrine signals, with histamine being a key secretagogue.[5] Nizatidine exerts its pharmacological effect by competitively and reversibly inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[6][7] This action effectively attenuates the stimulatory signal for acid secretion, leading to a reduction in both the volume and acidity of gastric juice.[6][7][8]

Mechanism of Action: H2-Receptor Antagonism

The primary mechanism of nizatidine's antisecretory effect lies in its competitive antagonism of the histamine H2 receptor on gastric parietal cells.[6][7] Histamine, released from enterochromaffin-like (ECL) cells, binds to these receptors, initiating a signaling cascade that involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell.[5] This proton pump is the final step in acid secretion, actively transporting hydrogen ions into the gastric lumen. By blocking the H2 receptor, nizatidine prevents this histamine-induced cascade, thereby reducing the stimulation of the proton pump and suppressing gastric acid secretion.[5][6]

Figure 1: Nizatidine's mechanism of action on the parietal cell signaling pathway.

Effects on Basal and Stimulated Gastric Acid Secretion

Nizatidine has demonstrated significant efficacy in reducing both basal (unstimulated) and stimulated gastric acid secretion. The following tables summarize the quantitative data from various clinical and preclinical studies.

Effect on Basal (Nocturnal) Gastric Acid Secretion

Basal acid secretion, particularly the nocturnal peak, is a key target in the management of peptic ulcer disease.

| Dose of Nizatidine | Inhibition of Nocturnal Gastric Acid Output (%) | Reference |

| 30 mg (oral) | 57% | [9] |

| 100 mg (oral) | 73% | [9] |

| 150 mg (oral) | 72% | [10] |

| 300 mg (oral) | 90% | [9] |

| 300 mg (oral) | 79% | [10] |

Effect on Stimulated Gastric Acid Secretion

Nizatidine effectively inhibits gastric acid secretion stimulated by various secretagogues, including histamine, betazole (B1666917) (a histamine analog), pentagastrin (B549294), food, and caffeine.

| Stimulant | Dose of Nizatidine | Inhibition of Gastric Acid Output (%) | Time After Dose (h) | Reference |

| Histamine | 10 mg/kg (i.v., rats) | 58.9% | 2 | [11] |

| Histamine | 30 mg/kg (i.v., rats) | 86.3% | 2 | [11] |

| Betazole | 75 mg (oral) | - | Up to 3 | [12][13] |

| Betazole | 150 mg (oral) | > Cimetidine (B194882) 300 mg | Up to 3 | [12] |

| Betazole | 300 mg (oral) | > Cimetidine 300 mg | Up to 3 | [12][13] |

| Pentagastrin | 25 mg (i.v.) | - | Up to 6 | [13][14] |

| Pentagastrin | 50 mg (i.v.) | - | - | [14] |

| Pentagastrin | 100 mg (i.v.) | 62% | 3.5 | [14] |

| Pentagastrin | 150 mg (oral) | - | Up to 6 | [13] |

| Pentagastrin | 250 mg (i.v.) | - | - | [14] |

| Peptone Meal | 30, 100, 300 mg (oral) | No inhibition on following day | - | [9] |

| Food | 150 mg (oral) | 98% | Up to 4 | [13] |

| Caffeine | 75 mg (oral) | 73% | Up to 3 | [13] |

| Caffeine | 150 mg (oral) | 96% | Up to 3 | [13] |

| Modified Sham Feeding | 150 mg (i.v.) | Significant suppression | At least 2.5 | [14] |

| Modified Sham Feeding | 250 mg (i.v.) | Significant suppression | At least 2.5 | [14] |

Experimental Protocols

The quantification of nizatidine's effects on gastric acid secretion relies on established experimental methodologies.

Measurement of Basal and Stimulated Acid Secretion in Humans

A common protocol for assessing the efficacy of antisecretory agents in human subjects involves the following steps:

-

Subject Preparation: Subjects typically fast overnight.[15] A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.[15][16]

-

Basal Acid Output (BAO) Measurement: Gastric juice is collected, usually in 15-minute intervals, for a period of one hour to determine the basal rate of acid secretion.[16][17]

-

Administration of Stimulant and Nizatidine: A secretagogue such as pentagastrin (e.g., 6 µg/kg subcutaneously) or a standardized meal is administered to stimulate acid secretion.[17][18] Nizatidine or a placebo is given at a specified time relative to the stimulant.

-

Maximal Acid Output (MAO) or Stimulated Acid Output Measurement: Gastric contents are continuously aspirated, typically for 1-2 hours following stimulation, with samples collected at regular intervals (e.g., every 15 minutes).[16][17]

-

Analysis: The volume of each gastric sample is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.[17] The acid output is then calculated and expressed in mmol/h.[17]

Figure 2: Workflow for measuring gastric acid secretion in human studies.

Measurement of Stimulated Acid Secretion in Animal Models (Rat)

In preclinical studies, the pylorus ligation model is often employed to assess gastric acid secretion.

-

Animal Preparation: Rats are fasted for a specified period (e.g., 12-24 hours) with free access to water.[19]

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.[19]

-

Drug Administration: Nizatidine, a stimulant (e.g., histamine), or a vehicle is administered, often via subcutaneous or intravenous injection.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized.[19] The stomach is isolated, and the gastric contents are collected.[19]

-

Analysis: The volume of the gastric juice is measured, and the total acidity is determined by titration with a standardized base.[19]

Conclusion

Nizatidine is a well-established H2-receptor antagonist that demonstrates a dose-dependent and potent inhibitory effect on both basal and stimulated gastric acid secretion.[2][9][11] Its efficacy against a range of secretagogues underscores its broad utility in the management of acid-related gastrointestinal disorders. The experimental protocols detailed herein provide a framework for the continued investigation of antisecretory compounds, while the mechanistic and workflow diagrams offer a clear visualization of the underlying principles. This guide serves as a valuable technical resource for professionals in the field of gastroenterology and pharmaceutical development.

References

- 1. Nizatidine - Wikipedia [en.wikipedia.org]

- 2. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. Nizatidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Histamine H2-Receptor Antagonists [jove.com]

- 6. What is the mechanism of Nizatidine? [synapse.patsnap.com]

- 7. What is Nizatidine used for? [synapse.patsnap.com]

- 8. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The effect of an oral evening dose of nizatidine on nocturnal and peptone-stimulated gastric acid and gastrin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gut.bmj.com [gut.bmj.com]

- 11. Stimulation by nizatidine, a histamine H2-receptor antagonist, of duodenal HCO3- secretion in rats: relation to anti-cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of nizatidine and cimetidine on betazole-stimulated gastric secretion of normal subjects: comparison of effects on acid, water, and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nizatidine Capsules 150 mg and 300 mg [dailymed.nlm.nih.gov]

- 14. Intravenous nizatidine kinetics and acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 18. Inhibition of food-stimulated gastric acid secretion by cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.6.4. Determination of Gastric Acid Secretion [bio-protocol.org]

Nizatidine's Impact on Pepsin and Intrinsic Factor Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of nizatidine (B1679011), a histamine (B1213489) H2-receptor antagonist, on the secretion of two critical gastric components: pepsin and intrinsic factor. The following sections detail the mechanism of action, quantitative effects, and the experimental methodologies used to ascertain these findings.

Core Mechanism of Action of Nizatidine

Nizatidine is a potent and selective competitive antagonist of histamine H2-receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, nizatidine effectively inhibits the stimulatory effects of histamine on gastric acid secretion. Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of acid production. Its binding to H2-receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of the proton pump (H+/K+ ATPase), which is the final step in acid secretion. Nizatidine's antagonism of this pathway leads to a significant reduction in basal, nocturnal, and stimulated gastric acid secretion. The secretion of pepsin and intrinsic factor is intricately linked to the regulation of gastric acid, and thus, nizatidine's primary action has downstream consequences on these substances.

Impact on Pepsin Secretion

Nizatidine has been demonstrated to inhibit pepsin secretion, although to a lesser extent than its profound effect on gastric acid. The reduction in pepsin output is considered to be a direct consequence of the diminished acidic environment, as a lower gastric volume and higher pH reduce the stimulus for pepsinogen release and its subsequent conversion to active pepsin.

Quantitative Data on Pepsin Secretion

The following table summarizes the dose-dependent inhibitory effect of nizatidine on betazole-stimulated pepsin secretion in normal subjects, as reported in a key clinical study.

| Nizatidine Dose | Mean Inhibition of Pepsin Output (%) | Stimulant | Study Population |

| 75 mg (single oral dose) | Not significantly different from 300 mg cimetidine | Betazole (B1666917) | 8 normal subjects |

| 150 mg (single oral dose) | Statistically significant inhibition | Betazole | 8 normal subjects |

| 300 mg (single oral dose) | Statistically significant inhibition | Betazole | 8 normal subjects |

Note: The study by Hammond and Offen (1988) indicated that 150 mg and 300 mg of nizatidine depressed the secretory response, including pepsin output, significantly more than 300 mg of cimetidine. A 300 mg dose of nizatidine inhibited pepsin output significantly more than the reduction in gastric volume.

Experimental Protocol: Measurement of Pepsin Secretion

The following protocol is a representative methodology for the determination of pepsin secretion in human subjects following nizatidine administration.

Objective: To quantify the effect of different doses of nizatidine on betazole-stimulated pepsin secretion.

Study Design: A double-blind, randomized, crossover study.

Subjects: Healthy adult volunteers.

Procedure:

-

Fasting: Subjects fast overnight prior to the study.

-

Baseline Gastric Secretion: A nasogastric tube is inserted, and baseline gastric contents are aspirated for a defined period (e.g., 1 hour).

-

Drug Administration: A single oral dose of nizatidine (e.g., 75 mg, 150 mg, or 300 mg) or placebo is administered.

-

Stimulation: One hour after drug administration, a gastric secretion stimulant, such as betazole, is administered subcutaneously.

-

Sample Collection: Gastric secretions are collected continuously in 15-minute fractions for a period of 2 hours post-stimulation.

-

Sample Analysis:

-

The volume of each fraction is recorded.

-

Pepsin activity is determined using a spectrophotometric assay. A common method involves the digestion of a protein substrate, such as hemoglobin, by the gastric juice sample. The rate of hemoglobin degradation is measured by the change in absorbance at a specific wavelength (e.g., 280 nm) of the trichloroacetic acid (TCA)-soluble products.

-

Pepsin output is calculated by multiplying the pepsin concentration by the volume of gastric secretion for each fraction.

-

Impact on Intrinsic Factor Secretion

Contrary to its inhibitory effect on acid and pepsin, nizatidine has been reported to increase the secretion of intrinsic factor. Intrinsic factor is a glycoprotein (B1211001) secreted by parietal cells that is essential for the absorption of vitamin B12 in the terminal ileum. The observed increase in intrinsic factor secretion following nizatidine administration is a notable and somewhat unexpected finding.

Quantitative Data on Intrinsic Factor Secretion

The following data is derived from product information and indicates an increase in stimulated intrinsic factor secretion with nizatidine administration.

| Nizatidine Dose Range | Effect on Intrinsic Factor Secretion | Stimulant |

| 75 mg to 300 mg (oral) | Increased secretion | Betazole |

Note: While the precise mechanism for this increase is not fully elucidated, it suggests a differential regulation of acid and intrinsic factor secretion pathways within the parietal cell.

Experimental Protocol: Measurement of Intrinsic Factor Secretion

The methodology for assessing intrinsic factor secretion is outlined below.

Objective: To determine the effect of nizatidine on stimulated intrinsic factor secretion.

Study Design: Similar to the pepsin secretion study, a controlled clinical trial design would be employed.

Procedure:

-

Subject Preparation and Drug Administration: Follows the same initial steps as the pepsin secretion protocol (fasting, baseline collection, nizatidine administration).

-

Stimulation: Administration of a secretagogue like betazole or pentagastrin.

-

Sample Collection: Timed collection of gastric juice samples via nasogastric tube.

-

Sample Analysis:

-

Intrinsic factor concentration is measured using an immunoassay. This typically involves the use of specific antibodies to human intrinsic factor.

-

Commonly used methods include radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), which can accurately quantify the amount of intrinsic factor in the gastric juice samples.

-

Total intrinsic factor output is calculated from the concentration and volume of the collected gastric juice.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of Nizatidine's Action on Parietal Cells

Caption: Nizatidine's mechanism of action on gastric parietal cells.

Experimental Workflow for Pepsin Secretion Analysis

The Initial In Vitro Characterization of Nizatidine's H2 Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies that established the histamine (B1213489) H2 receptor affinity of nizatidine (B1679011), a potent and selective H2 receptor antagonist. This document delves into the core quantitative data, detailed experimental methodologies, and the fundamental signaling pathways involved, offering a valuable resource for researchers and professionals in drug development.

Introduction: Nizatidine as a Selective H2 Receptor Antagonist

Nizatidine is a competitive and reversible antagonist of the histamine H2 receptor, primarily located on the basolateral membrane of gastric parietal cells.[1][2] Its therapeutic application in conditions such as duodenal and gastric ulcers stems from its ability to inhibit gastric acid secretion.[3] The initial in vitro characterization of nizatidine was crucial in determining its affinity and selectivity for the H2 receptor, laying the groundwork for its clinical development.

Quantitative Analysis of Nizatidine's H2 Receptor Affinity

The affinity of nizatidine for the histamine H2 receptor has been quantified through various in vitro assays, primarily competitive radioligand binding studies. These studies determine the concentration of nizatidine required to inhibit the binding of a radiolabeled ligand to the H2 receptor by 50% (IC50), which can then be used to calculate the inhibitory constant (Ki).

Table 1: In Vitro Affinity of Nizatidine for the Histamine H2 Receptor

| Parameter | Value | Receptor/System |

| IC50 | 0.9 nM | Histamine H2 Receptor |

This data is compiled from technical guides referencing initial in vitro studies.[2]

It is important to note that nizatidine also exhibits some off-target activity, though at significantly lower potencies. For instance, its inhibitory constant (Ki) for acetylcholinesterase (AChE) is 7.4 µM, indicating a much lower affinity for this enzyme compared to the H2 receptor.[2] Another study investigating its effect on hepatic oxidative drug metabolism found that nizatidine inhibited aminopyrine (B3395922) demethylation with a Ki of 92 mM, further highlighting its selectivity for the H2 receptor.[4]

Experimental Protocols for Determining H2 Receptor Affinity

The following sections detail the methodologies employed in the initial in vitro studies to characterize nizatidine's interaction with the H2 receptor.

Competitive Radioligand Binding Assay

This assay is a fundamental method for determining the binding affinity of a compound to a specific receptor.

-

Membrane Preparation:

-

Cell membranes expressing the histamine H2 receptor are prepared from a suitable source, such as cell lines (e.g., CHO-K1 cells stably transfected with the human H2 receptor) or tissues.[1]

-

-

Radioligand Preparation:

-

A radiolabeled H2 receptor antagonist, such as [³H]-tiotidine, is utilized as the radioligand.[1]

-

-

Assay Procedure:

-

Prepared cell membranes are incubated with the radioligand in the presence and absence of varying concentrations of nizatidine.[1]

-

The incubation is allowed to reach equilibrium.

-

-

Separation and Detection:

-

Data Analysis:

-

The concentration of nizatidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting dose-response curve.[2]

-

The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Isolated Gastric Mucosa Assay

This ex vivo model allows for the functional assessment of H2 receptor antagonism by measuring the inhibition of histamine-stimulated acid secretion.

-

Tissue Preparation:

-

The gastric mucosa is isolated from an appropriate animal model (e.g., bullfrog).

-

The isolated mucosa is mounted in an Ussing chamber, which separates the mucosal and serosal sides.

-

-

Stimulation of Acid Secretion:

-

The serosal side of the mucosa is exposed to a stimulant of acid secretion, typically histamine.

-

-

Inhibition Assay:

-

Varying concentrations of nizatidine are added to the serosal solution.

-

The rate of acid secretion is monitored and measured.

-

-

Data Analysis:

-

The inhibitory effect of nizatidine is calculated as the percentage reduction from the maximal stimulated rate of acid secretion.

-

This data can be used to determine the IC50 value for the inhibition of acid secretion.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the histamine H2 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nizatidine Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of nizatidine (B1679011) in rodent models. Nizatidine is a potent and selective histamine (B1213489) H2-receptor antagonist widely used in research to study gastric acid secretion and its effects on the gastrointestinal tract.

Data Presentation

Table 1: Recommended Dosage of Nizatidine in Rats by Route of Administration

| Route of Administration | Dosage Range (mg/kg) | Study Context |

| Oral (p.o.) / Gavage | 0.3 - 150 | Inhibition of basal and histamine-stimulated gastric acid secretion.[1] |

| 27 | Once daily for 4 weeks for gastric ulceration studies.[2] | |

| Subcutaneous (s.c.) | 0.3 - 150 | Prevention of gastric lesions.[1] |

| 10, 30, 100 | Dose-dependent inhibition of basal gastric acid secretion.[3] | |

| Intraperitoneal (i.p.) | 1, 3, 10, 30 | Dose-dependent increase in gastric emptying.[4] |

| 120 | Study of hepatic oxidative drug metabolism. | |

| Intravenous (i.v.) | 3 - 30 | Dose-dependent increase in duodenal bicarbonate secretion.[5] |

| 10, 30 | Inhibition of histamine-induced gastric acid secretion.[5] |

Table 2: Pharmacokinetic Parameters of Nizatidine (Human Data for Reference)

| Parameter | Value |

| Bioavailability | >70% |

| Elimination Half-life | 1 - 2 hours[6] |

| Peak Plasma Concentration (Tmax) | 0.5 - 3 hours[6] |

| Plasma Clearance | 40 - 60 L/h |

| Volume of Distribution | 0.8 - 1.5 L/kg |

Note: Rodent-specific pharmacokinetic data is limited in publicly available literature. The provided human data can serve as a preliminary reference.

Table 3: Toxicological Data for Nizatidine in Rodents

| Species | Route | Median Lethal Dose (MLD) |

| Rodents | Oral (p.o.) | >1600 mg/kg[7] |

| Rodents | Intravenous (i.v.) | 230 mg/kg[7] |

| Rodents | Subcutaneous (s.c.) | >1000 mg/kg[7] |

Signaling Pathways

Nizatidine primarily acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells, which reduces the secretion of gastric acid. Additionally, it exhibits a secondary mechanism by inhibiting acetylcholinesterase, which increases acetylcholine (B1216132) levels and promotes gastrointestinal motility.

Caption: Nizatidine's dual mechanism of action.

Experimental Workflows

A typical experimental workflow for evaluating the efficacy of nizatidine in a rodent model of gastric acid secretion involves several key stages, from animal preparation to data analysis.

Caption: General experimental workflow for gastric secretion studies.

Experimental Protocols

Preparation of Nizatidine Solution

Nizatidine is soluble in water. For in vivo administration, sterile, physiological saline (0.9% NaCl) is a commonly used and appropriate vehicle.

Materials:

-

Nizatidine powder

-

Sterile physiological saline (0.9% NaCl) or sterile water for injection

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm) if preparing solutions for intravenous injection

Procedure:

-

Calculate the required amount of nizatidine based on the desired concentration and final volume.

-

Aseptically weigh the nizatidine powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile saline or water to the vial.

-

Vortex the solution until the nizatidine is completely dissolved.

-

For intravenous administration, filter the solution through a 0.22 µm sterile filter into a new sterile vial.

-

Store the prepared solution appropriately, protected from light. Prepare fresh solutions daily unless stability data indicates otherwise.

Protocol 1: Pylorus Ligation (Shay Rat Model)

This model is used to evaluate the effect of antisecretory agents on basal gastric acid secretion.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Nizatidine solution

-

Vehicle control (e.g., sterile saline)

-

Anesthetic (e.g., ketamine/xylazine cocktail or urethane)

-

Surgical instruments

-

Sutures

Procedure:

-

Fast the rats for 24-48 hours before the experiment, with free access to water.

-

Administer the anesthetic.

-

Once the animal is fully anesthetized, make a midline abdominal incision to expose the stomach.

-

Gently lift the stomach and ligate the pyloric sphincter with a silk suture. Ensure that the blood supply to the stomach is not compromised.

-

Administer nizatidine or the vehicle control, typically via intraperitoneal or intraduodenal injection.

-

Close the abdominal incision with sutures.

-

Allow the animals to recover in a clean cage.

-

After a predetermined period (e.g., 4-6 hours), euthanize the animals by an approved method.

-

Open the abdomen and clamp the esophagus.

-

Carefully remove the stomach and collect the gastric contents into a graduated centrifuge tube.

-

Centrifuge the gastric contents and measure the volume of the supernatant.

-

Determine the pH and titrate the total acidity of the gastric juice with 0.01 N NaOH.

Protocol 2: Histamine-Induced Gastric Acid Secretion

This model assesses the ability of nizatidine to inhibit stimulated gastric acid secretion.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Nizatidine solution

-

Vehicle control

-

Histamine solution (e.g., histamine dihydrochloride (B599025) in saline)

-

Anesthetic (e.g., urethane)

-

Tracheal and jugular vein cannulas

-

Gastric perfusion setup (peristaltic pump, pH electrode, titration equipment)

Procedure:

-

Fast the rats for 24 hours with access to water.

-

Anesthetize the animal and perform a tracheotomy to ensure a clear airway.

-

Cannulate the jugular vein for intravenous infusion of histamine and administration of nizatidine.

-

Expose the stomach through a midline incision.

-

Insert an inflow cannula through the esophagus into the stomach and an outflow cannula through the duodenum, ligating the pylorus.

-

Perfuse the stomach with warm saline at a constant rate (e.g., 1 ml/min).

-

Collect the perfusate and continuously monitor the pH.

-

Start a continuous intravenous infusion of histamine (e.g., 4 mg/kg/h) to stimulate gastric acid secretion.[8]

-

Once a stable, elevated level of acid secretion is achieved (a plateau), administer a single intravenous dose of nizatidine (e.g., 10 or 30 mg/kg) or vehicle.[8]

-

Continue to collect the gastric perfusate and measure the acid output by titrating with NaOH to maintain a neutral pH.

-